An In-depth Technical Guide to 2-Ethoxybenzhydrazide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Ethoxybenzhydrazide: Structure, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 2-Ethoxybenzhydrazide, a member of the versatile benzhydrazide class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, structure, and potential applications, grounded in established scientific principles. While extensive data on this specific molecule is not widely published, this guide synthesizes available information and draws logical inferences from closely related analogues to provide a thorough and practical resource.
Introduction to the Benzhydrazide Scaffold
Benzhydrazides are a class of organic compounds characterized by a benzene ring linked to a hydrazide functional group (-CONHNH₂). This structural motif is a cornerstone in medicinal chemistry, serving as a pharmacophore in numerous clinically significant drugs.[1] The inherent biological activity of the benzhydrazide core is attributed to its ability to form stable chelates with metal ions and its capacity to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] Notable examples of drugs containing the benzhydrazide scaffold include the antitubercular agent isoniazid and the antidepressant nialamide.[1] The diverse pharmacological activities exhibited by benzhydrazide derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, underscore the therapeutic potential of this chemical class.[2]
Physicochemical Properties and Structural Elucidation of 2-Ethoxybenzhydrazide
2-Ethoxybenzhydrazide, also known as o-ethoxybenzhydrazide, is a derivative of benzoic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 21018-13-3 | [3] |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | 2-ethoxybenzohydrazide | [1] |
| SMILES | CCOC1=CC=CC=C1C(=O)NN | [1] |
| LogP (calculated) | 0.689 | [4] |
| Log of Water Solubility (calculated) | -2.36 mol/L | [4] |
Structural Features
The structure of 2-Ethoxybenzhydrazide features a benzene ring substituted with an ethoxy group at the ortho position relative to the benzhydrazide moiety.
Caption: General workflow for the synthesis of 2-Ethoxybenzhydrazide.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of 2-Ethoxybenzhydrazide. The success of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (IR, NMR, MS).
Materials and Equipment:
-
Ethyl 2-ethoxybenzoate
-
Hydrazine hydrate (80% or higher)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-ethoxybenzoate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure 2-Ethoxybenzhydrazide.
-
Characterization: Dry the purified product and determine its melting point. Confirm the structure using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Drug Development
The benzhydrazide scaffold is a well-established pharmacophore with a wide range of biological activities. While specific studies on 2-Ethoxybenzhydrazide are limited, its structural similarity to other biologically active benzhydrazides suggests it may possess similar therapeutic potential.
Antimicrobial Activity
Many benzhydrazide derivatives have demonstrated significant antibacterial and antifungal activity. [5][6]The proposed mechanism of action often involves the chelation of essential metal ions required for microbial growth or the inhibition of specific enzymes. [1]It is plausible that 2-Ethoxybenzhydrazide could exhibit antimicrobial properties, and this warrants investigation through in vitro screening against a panel of pathogenic bacteria and fungi.
Antiproliferative Activity
The antiproliferative effects of benzhydrazide derivatives against various cancer cell lines have been reported. [7][8]These compounds can induce apoptosis and inhibit cell cycle progression through various mechanisms. The structural features of 2-Ethoxybenzhydrazide make it a candidate for evaluation as a potential anticancer agent. In vitro cytotoxicity assays against a panel of human cancer cell lines would be the initial step in exploring this potential.
Other Potential Activities
Given the broad biological profile of the benzhydrazide class, 2-Ethoxybenzhydrazide could also be explored for other activities, including:
-
Anti-inflammatory activity: By targeting enzymes involved in the inflammatory cascade.
-
Antioxidant activity: Through the scavenging of free radicals. [1]* Enzyme inhibition: Targeting specific enzymes implicated in disease pathogenesis.
Future Directions and Conclusion
2-Ethoxybenzhydrazide is a molecule with significant, yet largely unexplored, potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known chemical properties and structure, along with a robust protocol for its synthesis. The lack of extensive published data on its biological activity presents a clear opportunity for future research.
Systematic screening of 2-Ethoxybenzhydrazide for antimicrobial and antiproliferative activities is a logical next step. Furthermore, the synthesis of a library of related derivatives, by modifying the substituents on the benzene ring, could lead to the discovery of novel compounds with enhanced potency and selectivity.
References
-
Cheméo. (n.d.). Chemical Properties of 2-Ethoxybenzhydrazide (CAS 21018-13-3). Retrieved from [Link]
- Hu, Y., et al. (2017). Benzhydrazide derivatives and their biological activities. European Journal of Medicinal Chemistry, 137, 467-483.
-
NIST. (n.d.). 2-Methoxybenzhydrazide. In NIST Chemistry WebBook. Retrieved from [Link]
-
RSC. (n.d.). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Retrieved from [Link]
- The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents.
-
NIST. (n.d.). 2-Ethoxybenzhydrazide. In NIST Chemistry WebBook. Retrieved from [Link]
- Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 18(11), 13857-13870.
-
NIST. (n.d.). 2-Methoxybenzhydrazide. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]
-
ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]
- Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2341-2369.
-
SpectraBase. (n.d.). 2-Ethoxybenzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]
- Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(21), 6433.
-
MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
- Mohareb, R. M., et al. (2010). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Pharmaceutical Sciences and Research, 2(4), 185-196.
-
ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1.... Retrieved from [Link]
-
Pharmacy Education. (n.d.). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Retrieved from [Link]
-
PMC. (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]
- Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Bioorganic & Medicinal Chemistry Letters, 16(18), 4873-4877.
- Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031.
- Antiproliferative Activity of 8-methoxy Ciprofloxacin-Hydrozone/Acylhydrazone Scaffolds. Current Topics in Medicinal Chemistry, 20(21), 1911-1915.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
- The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydr
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ACS Division of Organic Chemistry. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties 1. Retrieved from [Link]
-
Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[4][9]enzothiazepin-1-ones under electron impact ionization conditions. Rapid Communications in Mass Spectrometry, 18(8), 859-862.
-
ResearchGate. (n.d.). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectra of Compounds 2a-c,e,f,j. Retrieved from [Link]
- Google Patents. (n.d.). US6517798B1 - Method for preparing hydrazine hydrate.
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
- Lebrilla, C. B., et al. (1998). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Journal of the American Society for Mass Spectrometry, 9(1), 10-20.
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectral and single crystal X-ray diffraction studies of (E)-4-chloro-N ′(2-hydroxybenzylidene) benzohydrazide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
